Methyl 2-bromothiazolo[5,4-c]pyridine-7-carboxylate
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Overview
Description
Methyl 2-bromothiazolo[5,4-c]pyridine-7-carboxylate is a heterocyclic compound that belongs to the thiazolo[5,4-c]pyridine family. This compound is characterized by its unique structure, which includes a thiazole ring fused to a pyridine ring, with a bromine atom and a methyl ester group attached. This structural configuration imparts distinct chemical and physical properties, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-bromothiazolo[5,4-c]pyridine-7-carboxylate typically involves the annulation of a thiazole ring to a pyridine derivative. One common method includes the bromination of a thiazole precursor followed by esterification. The reaction conditions often require the use of brominating agents such as N-bromosuccinimide (NBS) and catalysts like iron(III) bromide (FeBr3) to facilitate the bromination process. The esterification step can be achieved using methanol in the presence of an acid catalyst .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-bromothiazolo[5,4-c]pyridine-7-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to form thiazolidines.
Coupling Reactions: It can participate in coupling reactions such as Suzuki and Heck reactions to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium hydride (NaH) and potassium tert-butoxide (KOtBu) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA) are employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Major Products Formed
The major products formed from these reactions include substituted thiazolo[5,4-c]pyridines, sulfoxides, sulfones, and thiazolidines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Methyl 2-bromothiazolo[5,4-c]pyridine-7-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of Methyl 2-bromothiazolo[5,4-c]pyridine-7-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- Methyl benzo[d]thiazole-4-carboxylate
- 2-Bromobenzo[d]thiazole-6-carboxylic acid
- Ethyl 2-bromo-6-benzothiazolecarboxylate
- Methyl 2-bromobenzo[d]thiazole-4-carboxylate
- Ethyl 2-bromobenzo[d]thiazole-5-carboxylate
Uniqueness
Methyl 2-bromothiazolo[5,4-c]pyridine-7-carboxylate is unique due to its specific structural configuration, which imparts distinct chemical reactivity and biological activity. Its fused thiazole-pyridine ring system and the presence of a bromine atom and a methyl ester group make it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C8H5BrN2O2S |
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Molecular Weight |
273.11 g/mol |
IUPAC Name |
methyl 2-bromo-[1,3]thiazolo[5,4-c]pyridine-7-carboxylate |
InChI |
InChI=1S/C8H5BrN2O2S/c1-13-7(12)4-2-10-3-5-6(4)11-8(9)14-5/h2-3H,1H3 |
InChI Key |
RFMAMMMNQXLYGS-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CN=CC2=C1N=C(S2)Br |
Origin of Product |
United States |
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